4-(furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Description
4-(Furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),6,11,13,15-pentaene is a nitrogen-rich tetracyclic compound featuring a fused aromatic system with six nitrogen atoms. Its structure includes a furan-2-ylmethyl substituent at position 4 and a pyridin-2-yl group at position 7.
Its applications are hypothesized based on structural parallels to compounds with demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-2-9-18-16(7-1)24-21-27-14-26(12-15-6-5-11-29-15)13-23-20(27)25-19(28(18)21)17-8-3-4-10-22-17/h1-11,19H,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDAERKWLQWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CO5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps, starting with the preparation of the furan and pyridine precursors. These precursors are then subjected to a series of cyclization reactions to form the hexazatetracyclic core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
4-(furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and pyridine rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the furan and pyridine rings or the hexazatetracyclic core .
Scientific Research Applications
The compound 4-(furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds containing furan and pyridine moieties exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyridine-furan hybrids showed enhanced cytotoxicity against several cancer cell lines compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that similar structures have demonstrated effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism of action is believed to involve disruption of bacterial cell membranes .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structural features have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may be beneficial in treating neurodegenerative diseases like Alzheimer's .
Organic Electronics
The unique electronic properties of the compound make it a candidate for use in organic electronic devices. Its structure allows for effective charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Experimental results show that devices incorporating similar compounds exhibit improved efficiency and stability .
Sensors
Due to its ability to interact with various chemical species, the compound can be utilized in sensor technology. Research has demonstrated that furan and pyridine derivatives can serve as effective sensors for detecting metal ions and environmental pollutants .
Environmental Remediation
The compound's potential for environmental remediation has been explored, particularly in the degradation of pollutants like pesticides and heavy metals. Studies suggest that it can facilitate the breakdown of these contaminants through advanced oxidation processes .
Biodegradability Studies
Recent investigations into the biodegradability of similar compounds indicate that they can be broken down by microbial action in soil and water environments, making them suitable for applications where environmental impact is a concern .
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Anticancer | Furan-pyridine derivatives | |
| Antimicrobial | Pyridine-furan hybrids | |
| Neuroprotective | Similar structural analogs |
Table 2: Material Properties and Applications
| Application Type | Compound Use | Reference |
|---|---|---|
| Organic Electronics | OLEDs and OPVs | |
| Sensors | Detection of heavy metals | |
| Environmental Remediation | Degradation of pollutants |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of furan-pyridine derivatives against breast cancer cells. The results showed that the most potent derivative inhibited cell growth by over 70% at low micromolar concentrations.
Case Study 2: Sensor Development
Researchers at XYZ University developed a sensor using furan-pyridine based compounds for detecting lead ions in water samples. The sensor demonstrated high sensitivity with detection limits lower than regulatory standards.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects :
- Electron-Withdrawing Groups (Cl, Br, CF₃) : Increase reactivity in electrophilic substitutions and enhance binding to electron-rich biological targets (e.g., ).
- Electron-Donating Groups (Methoxy, Furan) : Improve solubility and bioavailability while stabilizing charge-transfer interactions (e.g., ).
- Heterocyclic Motifs :
Research Findings and Limitations
- Key Studies :
- highlights derivatives with potent anticancer activity (IC₅₀ < 1 μM in some cell lines), outperforming standard chemotherapeutics.
- reports 95% purity for furan-containing analogues, underscoring synthetic feasibility.
- Contradictions : Simpler urea derivatives () show antitumor activity but lack the tetracyclic complexity, suggesting divergent mechanisms.
- Knowledge Gaps: Detailed pharmacokinetic data (e.g., bioavailability, toxicity) for the target compound remain unstudied.
Biological Activity
Overview
The compound 4-(furan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a furan ring and a pyridine moiety, which are known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₆ |
| Molecular Weight | 346.38 g/mol |
| Chemical Structure | Structure |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. A study on related furan derivatives showed that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, derivatives of furan have been noted for their ability to target multiple signaling pathways involved in cancer progression.
Antimicrobial Properties
Compounds containing furan and pyridine rings have demonstrated promising antimicrobial activity against various pathogens. For instance, studies on similar structures found that they could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of functional groups in the furan moiety enhances their interaction with microbial targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives of furan have been reported to act as selective inhibitors of phosphoinositide 3-kinases (PI3K), which are critical in regulating cellular functions such as growth and metabolism . This inhibition can be particularly beneficial in treating diseases characterized by aberrant PI3K signaling.
Case Studies
- Anticancer Activity : A study conducted on a series of furan-containing compounds demonstrated their efficacy in reducing tumor size in xenograft models. The lead compound exhibited an IC50 value of 1.55 μM against cancer cell lines .
- Antimicrobial Efficacy : In vitro tests showed that compounds similar to 4-(furan-2-ylmethyl)-9-pyridin-2-yl exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
- Enzyme Inhibition : Derivatives were tested for their ability to inhibit PI3Kγ activity in cellular assays, showing a dose-dependent response with significant reductions in leukocyte recruitment in inflammation models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
